2-Isobutoxyacetic acid
Overview
Description
2-Isobutoxyacetic acid is an organic compound with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol . It is a short-chain fatty acid derivative, often used as an intermediate in various chemical reactions and industrial applications . The compound is characterized by its isobutoxy group attached to the acetic acid moiety, making it a versatile building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isobutoxyacetic acid can be synthesized through the esterification of isobutanol with chloroacetic acid, followed by hydrolysis . The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification and hydrolysis techniques but on a larger scale . The process involves continuous monitoring and control of reaction parameters to optimize yield and purity. Industrial production may also involve the use of advanced separation techniques, such as distillation and crystallization, to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Isobutoxyacetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Halides or amines.
Scientific Research Applications
2-Isobutoxyacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-isobutoxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate metabolic processes by acting as a substrate or inhibitor for enzymes involved in fatty acid metabolism . It may also influence cellular signaling pathways related to inflammation and energy homeostasis . The exact molecular targets and pathways are still under investigation, but its structural properties suggest potential roles in modulating enzyme activity and metabolic flux .
Comparison with Similar Compounds
Isobutyric acid: Shares the isobutyl group but lacks the ether linkage present in 2-isobutoxyacetic acid.
2-Methoxyacetic acid: Similar structure with a methoxy group instead of an isobutoxy group.
2-Ethoxyacetic acid: Contains an ethoxy group, differing in the length and branching of the alkyl chain.
Uniqueness: this compound is unique due to its isobutoxy group, which imparts distinct chemical reactivity and physical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where the isobutoxy group can provide steric hindrance or electronic effects that influence reaction outcomes.
Properties
IUPAC Name |
2-(2-methylpropoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(2)3-9-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZXMJIGAJFDRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377002 | |
Record name | 2-isobutoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24133-46-8 | |
Record name | 2-isobutoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-methylpropoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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